4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride
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Overview
Description
4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is a derivative of the tetrahydroisoquinoline class of compounds. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline cores . Another common method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamines . These reactions often require acidic conditions and can be catalyzed by various Lewis acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted tetrahydroisoquinolines.
Scientific Research Applications
4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . Additionally, it can interact with receptors in the nervous system, modulating neurotransmitter release and uptake .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydroisoquinoline
- 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Uniqueness
4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its oxo and carboxylic acid groups make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-oxo-2,3-dihydro-1H-isoquinoline-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3.ClH/c12-8-5-11-9(10(13)14)7-4-2-1-3-6(7)8;/h1-4,9,11H,5H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEPAWINGVAJEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2C(N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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